H-Cys-Leu-Asn-Arg-Gln-Leu-Ser(PO3H2)-Ser-Gly-Val-Ser-Glu-Ile-Arg-OH.TFA
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Overview
Description
H-Cys-Leu-Asn-Arg-Gln-Leu-Ser(PO3H2)-Ser-Gly-Val-Ser-Glu-Ile-Arg-OH.TFA is a compound derived from heat shock proteins, which are a group of proteins that are produced by cells in response to stressful conditions. These proteins play a crucial role in protecting cells from damage by assisting in the proper folding and unfolding of other proteins. The trifluoroacetate fragment is often used in the purification and stabilization of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Leu-Asn-Arg-Gln-Leu-Ser(PO3H2)-Ser-Gly-Val-Ser-Glu-Ile-Arg-OH.TFA typically involves the chemical modification of heat shock proteins. This process can include the use of trifluoroacetic acid to introduce the trifluoroacetate group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability and activity of the protein fragment.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes where heat shock proteins are expressed in microbial systems. These proteins are then harvested and subjected to chemical modification to introduce the trifluoroacetate group. The final product is purified using techniques such as chromatography to ensure high purity and activity.
Chemical Reactions Analysis
Types of Reactions
H-Cys-Leu-Asn-Arg-Gln-Leu-Ser(PO3H2)-Ser-Gly-Val-Ser-Glu-Ile-Arg-OH.TFA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the protein’s structure and function.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also impact the protein’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the protein’s activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various solvents and buffers to maintain the appropriate pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the this compound. These products can include modified protein fragments with altered stability, activity, or binding properties.
Scientific Research Applications
H-Cys-Leu-Asn-Arg-Gln-Leu-Ser(PO3H2)-Ser-Gly-Val-Ser-Glu-Ile-Arg-OH.TFA has a wide range of scientific research applications, including:
Chemistry: Used in the study of protein folding and stability, as well as in the development of new protein-based materials.
Biology: Utilized in research on cellular stress responses and the role of heat shock proteins in protecting cells from damage.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to protein misfolding, such as neurodegenerative disorders and cancer.
Industry: Applied in the production of stable protein formulations for use in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of H-Cys-Leu-Asn-Arg-Gln-Leu-Ser(PO3H2)-Ser-Gly-Val-Ser-Glu-Ile-Arg-OH.TFA involves its role as a molecular chaperone. It assists in the proper folding and unfolding of other proteins, preventing the aggregation of misfolded proteins and facilitating their degradation. This process is crucial for maintaining cellular homeostasis and protecting cells from stress-induced damage. The molecular targets and pathways involved include the heat shock response pathway, which is regulated by heat shock factors and involves the activation of various heat shock proteins.
Comparison with Similar Compounds
H-Cys-Leu-Asn-Arg-Gln-Leu-Ser(PO3H2)-Ser-Gly-Val-Ser-Glu-Ile-Arg-OH.TFA can be compared with other similar compounds, such as:
Heat Shock Protein 70 (HSP70): Another molecular chaperone that assists in protein folding and protects cells from stress.
Heat Shock Protein 90 (HSP90): Involved in the stabilization and activation of many proteins, including those involved in cell signaling and cancer progression.
Small Heat Shock Proteins (sHSPs): A group of proteins that prevent the aggregation of misfolded proteins and assist in their refolding.
The uniqueness of this compound lies in its specific chemical modification with trifluoroacetate, which can enhance its stability and activity compared to other heat shock proteins.
Properties
CAS No. |
165245-21-6 |
---|---|
Molecular Formula |
C63H113N22O25PS |
Molecular Weight |
1641.76 |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S,3S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C63H113N22O25PS/c1-9-31(8)48(60(104)77-36(61(105)106)13-11-19-72-63(69)70)85-53(97)35(15-17-46(91)92)76-57(101)41(25-87)82-59(103)47(30(6)7)84-45(90)23-73-50(94)40(24-86)81-58(102)42(26-110-111(107,108)109)83-55(99)38(21-29(4)5)79-52(96)34(14-16-43(65)88)75-51(95)33(12-10-18-71-62(67)68)74-56(100)39(22-44(66)89)80-54(98)37(20-28(2)3)78-49(93)32(64)27-112/h28-42,47-48,86-87,112H,9-27,64H2,1-8H3,(H2,65,88)(H2,66,89)(H,73,94)(H,74,100)(H,75,95)(H,76,101)(H,77,104)(H,78,93)(H,79,96)(H,80,98)(H,81,102)(H,82,103)(H,83,99)(H,84,90)(H,85,97)(H,91,92)(H,105,106)(H4,67,68,71)(H4,69,70,72)(H2,107,108,109)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,47-,48-/m0/s1 |
InChI Key |
RFNLYGONNMETPS-XLLXTKHDSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(COP(=O)(O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)N |
Origin of Product |
United States |
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